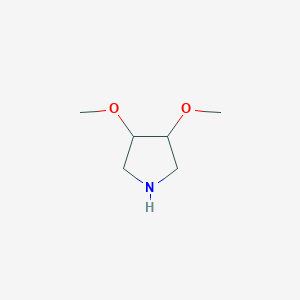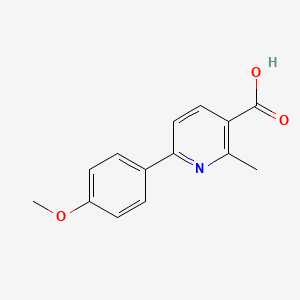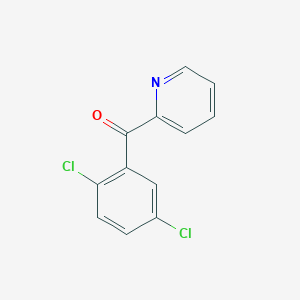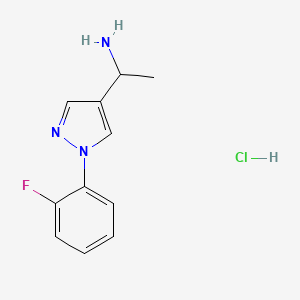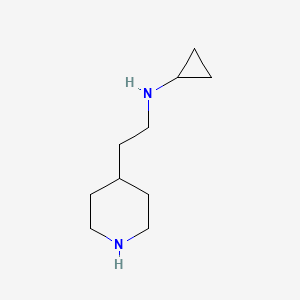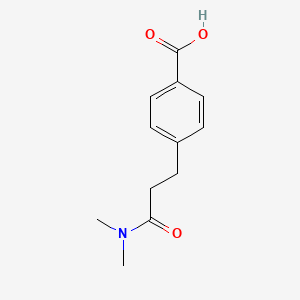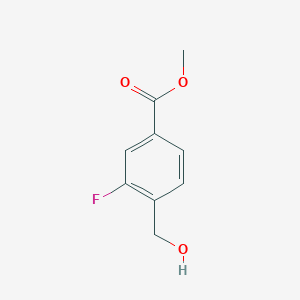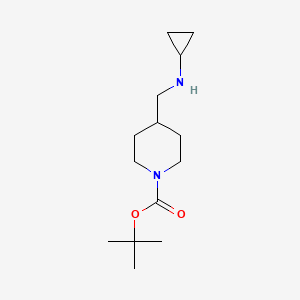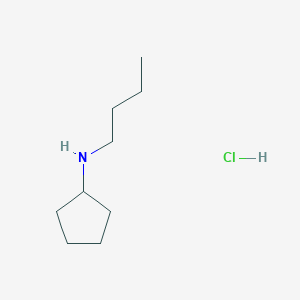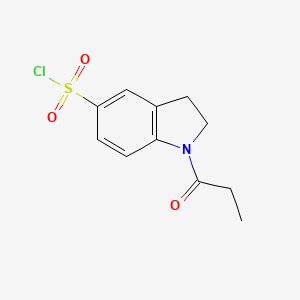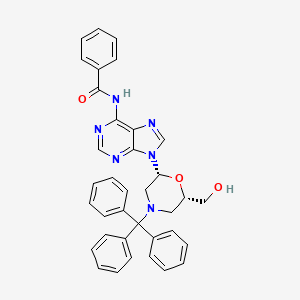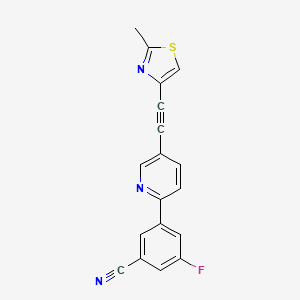![molecular formula C8H12N2O B1357295 3-[1-(Hydroxyamino)ethyl]aniline CAS No. 904813-32-7](/img/structure/B1357295.png)
3-[1-(Hydroxyamino)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Hydroxyamino)ethyl]aniline, also known as 3-HOPEA, is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features an aniline structure with a hydroxyaminoethyl group attached to the third position of the benzene ring. The presence of both an amino and a hydroxy group in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Hydroxyamino)ethyl]aniline typically involves the reaction of aniline derivatives with hydroxyamino compounds under controlled conditions. One common method includes the nitration of aniline to form nitroaniline, followed by reduction to produce the desired hydroxyamino derivative . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced catalytic systems to optimize efficiency and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
3-[1-(Hydroxyamino)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the hydroxyamino group to produce different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-[1-(Hydroxyamino)ethyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its versatile reactivity and functional groups.
作用機序
The mechanism of action of 3-[1-(Hydroxyamino)ethyl]aniline involves its interaction with various molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, potentially leading to the formation of reactive intermediates that can interact with cellular components .
類似化合物との比較
Similar Compounds
Similar compounds to 3-[1-(Hydroxyamino)ethyl]aniline include other hydroxyamino derivatives of aniline, such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both an amino and a hydroxy group on the same carbon atom.
特性
IUPAC Name |
N-[1-(3-aminophenyl)ethyl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-6,10-11H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVBWBQMJACEOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587651 |
Source


|
| Record name | 3-[1-(Hydroxyamino)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-32-7 |
Source


|
| Record name | 3-[1-(Hydroxyamino)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
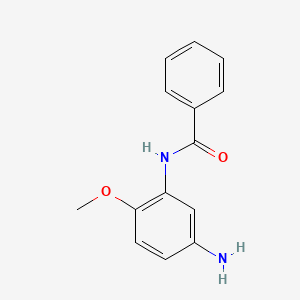
![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)
